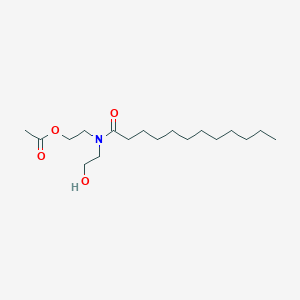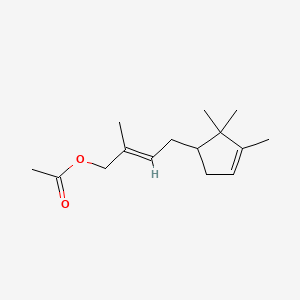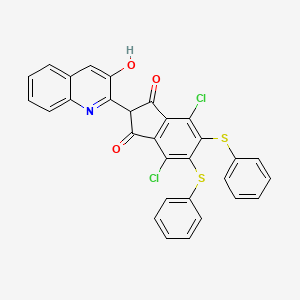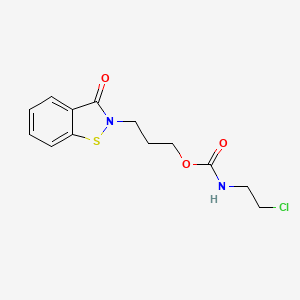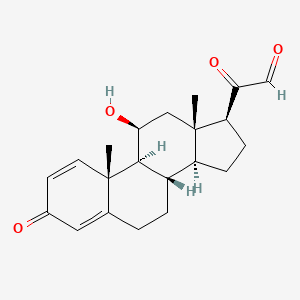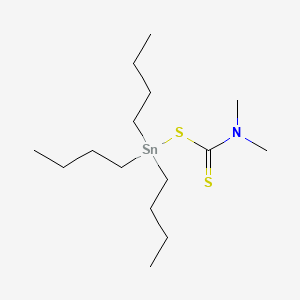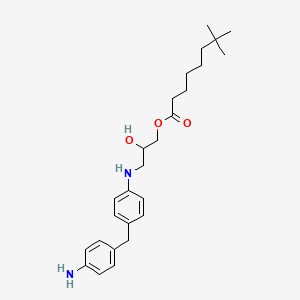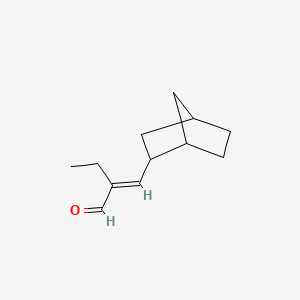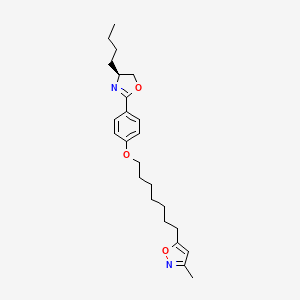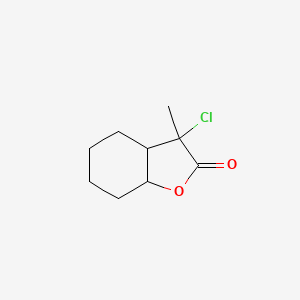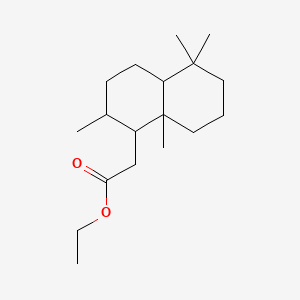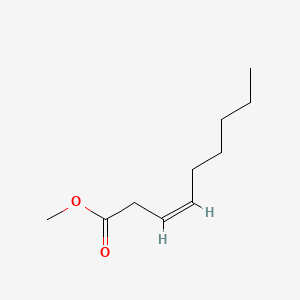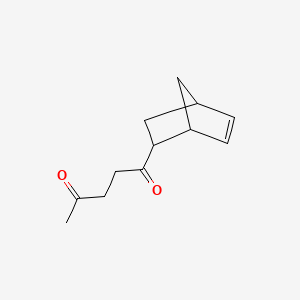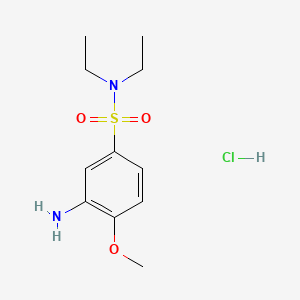
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its unique molecular structure, which includes an amino group, diethyl groups, a methoxy group, and a sulphonamide group, all attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with diethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets. The amino and sulphonamide groups are key functional groups that interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,N-diethylbenzenesulphonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Amino-N,N-dimethyl-4-methoxybenzenesulphonamide: Has dimethyl groups instead of diethyl groups, which can influence its chemical properties.
3-Amino-N,N-diethyl-4-hydroxybenzenesulphonamide: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is unique due to the presence of both diethyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.
Properties
CAS No. |
83763-52-4 |
|---|---|
Molecular Formula |
C11H19ClN2O3S |
Molecular Weight |
294.80 g/mol |
IUPAC Name |
3-amino-N,N-diethyl-4-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9;/h6-8H,4-5,12H2,1-3H3;1H |
InChI Key |
SKDMARQFDVQTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


